

# Application Notes and Protocols for the Laboratory Synthesis of Lauflumide

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## Compound of Interest

Compound Name: Lauflumide

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## Abstract

**Lauflumide**, also known as bisfluoromodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1][2] It has garnered significant interest for its potential therapeutic applications in conditions such as chronic fatigue syndrome, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1] **Lauflumide** functions as an atypical dopamine reuptake inhibitor, exhibiting a distinct pharmacological profile compared to traditional psychostimulants.[2] These application notes provide a comprehensive overview of a plausible laboratory-scale synthesis protocol for **Lauflumide**, compiled from analogous synthetic procedures for modafinil and its derivatives. Additionally, this document outlines its mechanism of action, summarizes key preclinical data, and presents detailed experimental protocols.

## Introduction

**Lauflumide** is a synthetic benzhydryl sulfinyl acetamide derivative characterized by the presence of two fluorine atoms on the para positions of the phenyl rings.[3] This structural modification is believed to contribute to its enhanced potency and potentially improved pharmacokinetic profile compared to modafinil.[4] Preclinical studies have indicated that **Lauflumide** is more potent than modafinil in promoting wakefulness.[5][6] Its primary mechanism of action involves the selective inhibition of the dopamine transporter (DAT),

leading to an increase in extracellular dopamine levels in the brain.<sup>[2]</sup> This document serves as a detailed guide for the laboratory preparation and study of **Lauflumide**.

## Data Presentation

**Table 1: Physicochemical Properties of Lauflumide**

Property	Value	Reference
IUPAC Name	2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide	[2]
Synonyms	Bisfluoromodafinil, CRL-40,940, NLS-4	[1][2]
CAS Number	90280-13-0	[2]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> F <sub>2</sub> NO <sub>2</sub> S	[2]
Molar Mass	309.33 g/mol	[2]

**Table 2: Pharmacodynamic Profile of Lauflumide**

Target	Affinity (K <sub>i</sub> )	Notes	Reference
Dopamine Transporter (DAT)	4090 nM	Selective dopamine reuptake inhibitor.	[2]
Serotonin Transporter (SERT)	48700 nM	12-fold lower affinity than for DAT.	[2]
Sigma σ <sub>1</sub> Receptor	> 100,000 nM	Negligible affinity.	[2]

**Table 3: Preclinical Efficacy of Lauflumide in Animal Models**

Study Parameter	Lauflumide (NLS-4)	Modafinil	Animal Model	Reference
Dose for Wakefulness	64 mg/kg	150 mg/kg	Mice	[5][6]
Duration of Wakefulness	Significantly longer than modafinil	-	Mice	[5][6]
Effect on Chronic Fatigue	Recovery observed	Recovery observed, Lauflumide potentially more potent	Rats	[7]

## Experimental Protocols

The synthesis of **Lauflumide** can be conceptualized as a multi-step process, adapted from established procedures for modafinil and its analogs. The following protocol is a composite representation and may require optimization for specific laboratory conditions.

### Step 1: Synthesis of bis(4-fluorophenyl)methanol

This initial step involves a Grignard reaction between a fluorophenyl magnesium halide and a fluorobenzaldehyde.

Materials:

- 4-Bromofluorobenzene
- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 4-Fluorobenzaldehyde
- Hydrochloric acid (1 M)

- Saturated aqueous sodium bicarbonate
- Anhydrous magnesium sulfate
- Standard glassware for Grignard reaction (oven-dried)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
- Add a small crystal of iodine to activate the magnesium.
- Prepare a solution of 4-bromofluorobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
- Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
- Add a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
- Quench the reaction by slowly adding 1 M hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude bis(4-fluorophenyl)methanol.
- Purify the crude product by recrystallization or column chromatography.

## Step 2: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid

This step involves the reaction of the synthesized alcohol with thioglycolic acid.

Materials:

- bis(4-fluorophenyl)methanol
- Thioglycolic acid
- Trifluoroacetic acid (TFA) or other suitable acid catalyst
- Dichloromethane (DCM)
- Standard reaction glassware

Procedure:

- Dissolve bis(4-fluorophenyl)methanol in dichloromethane.
- Add thioglycolic acid to the solution.
- Carefully add trifluoroacetic acid as a catalyst and stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
- Purify the product by recrystallization.

### Step 3: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetamide

This step involves the amidation of the carboxylic acid intermediate.

Materials:

- 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid
- Thionyl chloride or a carbodiimide coupling agent (e.g., EDC)
- Ammonium hydroxide or ammonia gas
- Anhydrous solvent (e.g., Dichloromethane, THF)
- Standard reaction glassware

Procedure (using thionyl chloride):

- Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an anhydrous solvent like dichloromethane.
- Slowly add thionyl chloride at 0 °C and then allow the mixture to reflux for 2-3 hours to form the acid chloride.
- Remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in an anhydrous solvent.
- Bubble ammonia gas through the solution or add concentrated ammonium hydroxide dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
- Purify by recrystallization.

## Step 4: Synthesis of Lauflumide (Oxidation)

The final step is the oxidation of the thioether to a sulfoxide.

Materials:

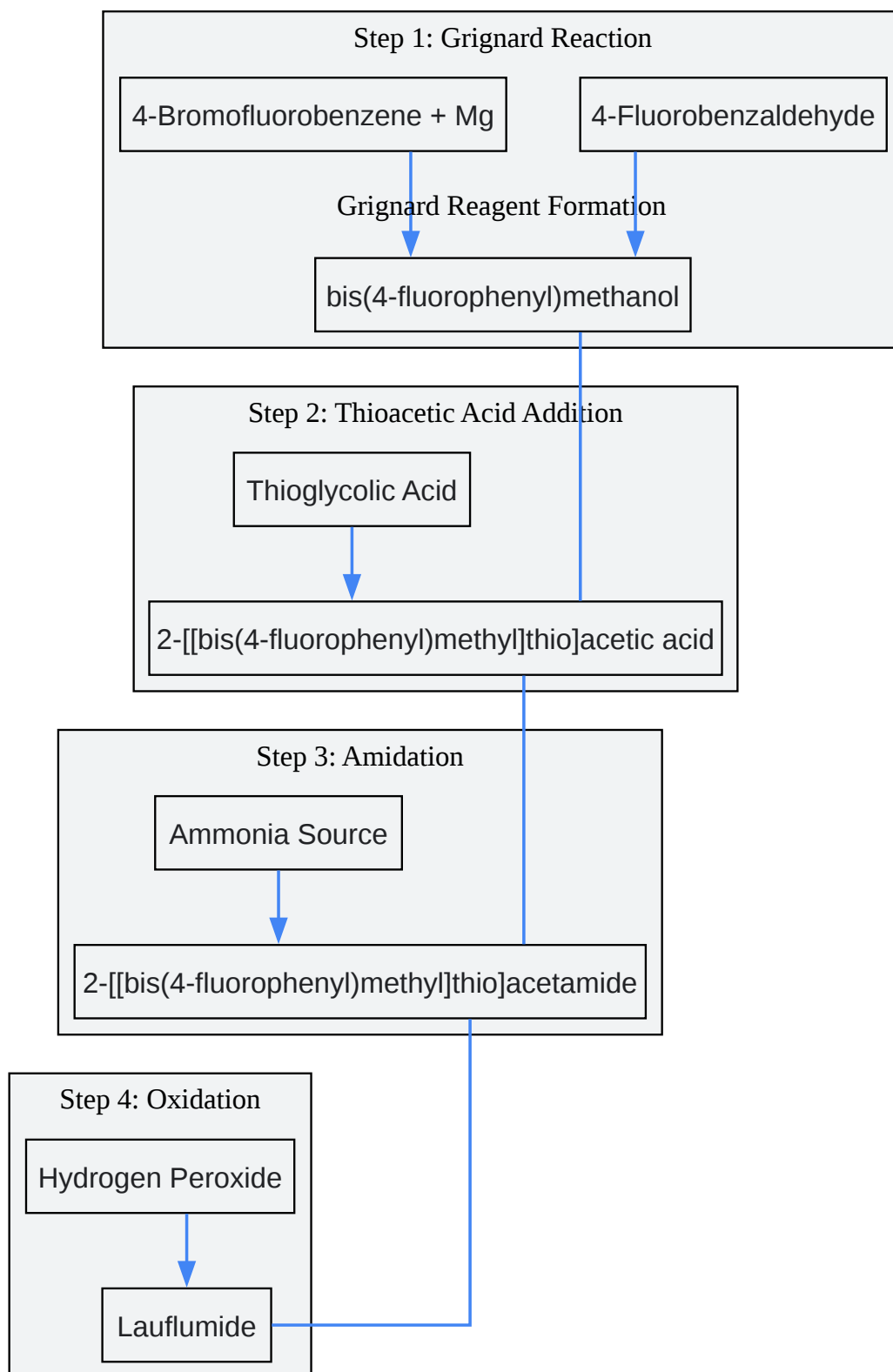
- 2-[[bis(4-fluorophenyl)methyl]thio]acetamide
- Hydrogen peroxide (30%)
- Acetic acid
- Standard reaction glassware

Procedure:

- Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetamide in glacial acetic acid.
- Slowly add hydrogen peroxide (30%) at room temperature.
- Heat the reaction mixture to 40-50 °C and stir for several hours, monitoring by TLC.
- After the reaction is complete, pour the mixture into cold water to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry under vacuum.
- Recrystallize the crude **Laufumide** from a suitable solvent (e.g., methanol or ethanol) to obtain the pure product.

## Mandatory Visualization

### Laufumide Synthesis Workflow

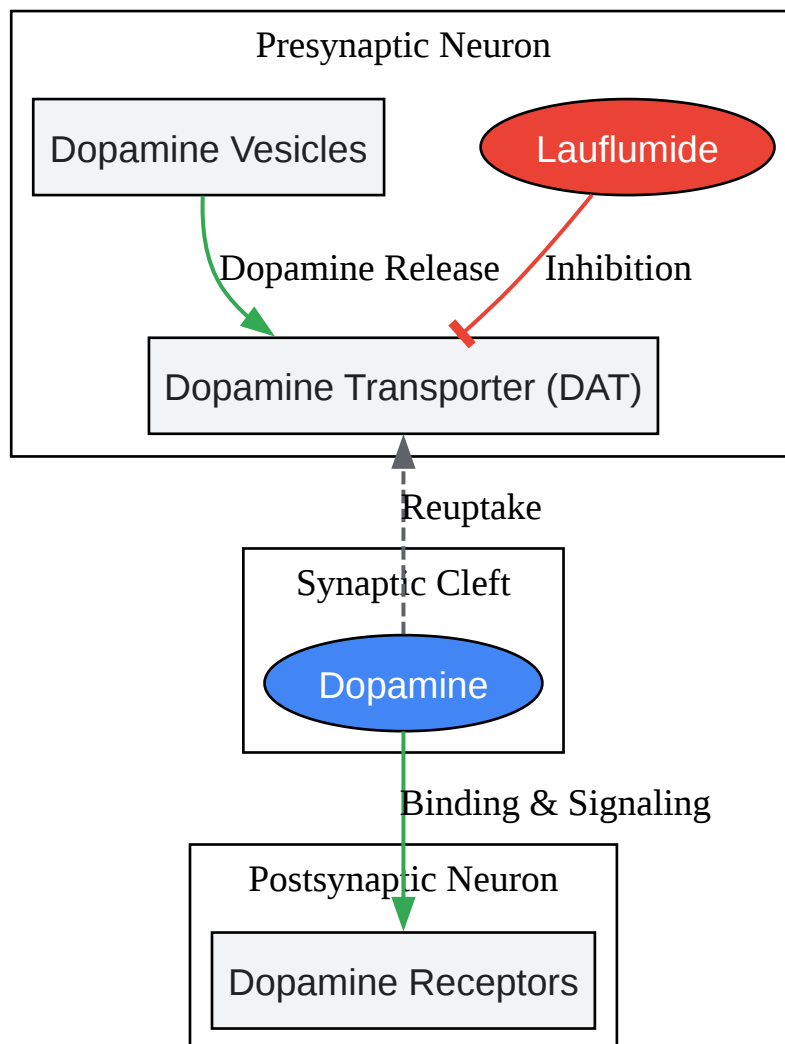


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Caption: A simplified workflow for the four-step synthesis of **Lauflumide**.



## Lauflumide's Mechanism of Action: Dopamine Reuptake Inhibition



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Caption: **Lauflumide** inhibits the dopamine transporter (DAT), increasing synaptic dopamine.

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